molecular formula C17H11BrClN5O B2885945 3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893923-71-2

3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2885945
CAS No.: 893923-71-2
M. Wt: 416.66
InChI Key: SRRCICOUVOGSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones class, which has emerged as a promising scaffold for antiviral drug development. This compound, part of the MADTP series (Mechanism-Alphavirus Drug Targeting Platform), selectively inhibits the replication of Chikungunya virus (CHIKV) by targeting the viral nonstructural protein 1 (nsP1), a key enzyme in the viral RNA capping machinery .

Properties

IUPAC Name

3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRCICOUVOGSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS Number: 893923-71-2) is a novel compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

  • Molecular Formula : C₁₇H₁₁BrClN₅O
  • Molecular Weight : 416.7 g/mol
  • Structural Characteristics : The compound features a triazole ring fused with a pyrimidine system, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways that are crucial for cellular proliferation and survival.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results indicate promising cytotoxic effects:

Cell Line IC₅₀ (μM) Reference
MCF-719.4 ± 0.22
HCT-11657.01
PC-325.23

The compound demonstrated significant potency against MCF-7 breast cancer cells, showing lower IC₅₀ values compared to doxorubicin (IC₅₀ = 40.0 ± 3.9 μM). This indicates that it may serve as a lead compound for further development in anticancer therapies.

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored. In vitro assays have shown that it can inhibit inflammatory mediators, which suggests its utility in treating inflammatory diseases.

Study on Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on derivatives of triazolopyrimidines including the target compound. The study highlighted that substituents on the phenyl and benzyl groups significantly influence the biological activity. Compounds with larger lipophilic substituents exhibited enhanced cytotoxicity against cancer cell lines .

Molecular Docking Studies

Molecular docking simulations have been performed to predict how this compound interacts with key proteins involved in cancer progression, such as EGFR and PI3K. These studies indicated strong binding affinities, supporting the hypothesis that this compound can effectively disrupt cancer cell signaling pathways .

Comparison with Similar Compounds

Key Features:

  • Core Structure: The triazolopyrimidinone core is critical for binding to nsP1, disrupting the methylation and guanylylation steps required for viral mRNA maturation .
  • Substituents :
    • 3-(4-Bromophenyl) : Enhances binding affinity to nsP1 through hydrophobic interactions.
    • 6-(2-Chlorobenzyl) : Improves metabolic stability and cellular permeability .
  • Antiviral Activity: Demonstrates nanomolar-range inhibitory activity (EC₅₀ = 0.2–1.5 µM) against CHIKV with minimal cytotoxicity (CC₅₀ > 50 µM) in human cell lines .

Structural Analogues within the Triazolopyrimidinone Class

Table 1: Key Structural Analogues and Their Antiviral Profiles
Compound Name Substituents at Position 3 Substituents at Position 6 EC₅₀ (CHIKV) CC₅₀ (Cytotoxicity) Resistance Mutations References
MADTP-314 (Prototype) 3-(3'-Acetylphenyl) 5-Methyl 0.15 µM >50 µM P34S, T246A
Target Compound 3-(4-Bromophenyl) 6-(2-Chlorobenzyl) 0.8 µM >50 µM P34S
Compound 2 (SAR-Optimized) 3-(3-Fluorophenyl) 5-Ethyl 0.2 µM >50 µM T246A
CHVB Series Compound 3-(2-Naphthyl) 6-(4-Methoxybenzyl) 1.5 µM >50 µM Undetermined
Lobaric Acid (Natural Product) N/A (Natural macrocyclic lactone) N/A 10 µM 25 µM None
Key Observations:

Substituent Impact on Potency :

  • Position 3 (Aryl Group) : Electron-withdrawing groups (e.g., 4-bromo, 3-acetyl) enhance antiviral activity by stabilizing π-π interactions with nsP1’s hydrophobic pocket .
  • Position 6 (Benzyl Group) : Chlorine substitution (2-chlorobenzyl) improves selectivity over host enzymes compared to methoxy or ethyl groups .
  • Position 5 (Heterocyclic Base) : Ethyl or methyl groups at position 5 (e.g., in MADTP-314) reduce metabolic degradation, increasing bioavailability .

Selectivity: Triazolopyrimidinones exhibit >100-fold selectivity for CHIKV over related alphaviruses (e.g., VEEV) due to structural differences in nsP1 . Lobaric acid, while less potent, shows broader-spectrum activity but higher cytotoxicity .

Comparison with Non-Triazolopyrimidinone Antivirals

Table 2: Cross-Class Comparison
Compound Class Mechanism of Action EC₅₀ (CHIKV) Advantages Limitations References
Triazolopyrimidinones nsP1 inhibition (RNA capping) 0.2–1.5 µM High selectivity, low cytotoxicity Resistance mutations develop
Nucleoside Analogues (e.g., T-705) RNA polymerase inhibition 5–10 µM Broad-spectrum High cytotoxicity, low selectivity
CHVB Series nsP1 inhibition 1.5–3.0 µM Novel scaffold Limited SAR data
Lobaric Acid nsP1 GTP displacement 10 µM Natural product, unique mechanism Poor solubility, cytotoxicity
Key Insights:
  • Triazolopyrimidinones outperform nucleoside analogues in potency and selectivity but face challenges with resistance.
  • CHVB series compounds, though less potent, provide alternative scaffolds for overcoming resistance .

Preparation Methods

Synthetic Approaches to Triazolopyrimidinone Derivatives

Triazolopyrimidinones are typically synthesized via multistep routes involving cyclization, benzylation, and functionalization. For the target compound, two primary methodologies dominate the literature:

Three-Step Synthesis via β-Keto Esters

This approach, adapted from Bengtsson et al., involves:

  • Synthesis of β-Keto Esters : Ethyl acetoacetate (1a ) reacts with bromo-/iodoalkanes (2f–h , j , k ) or benzyl bromide (2n ) to form β-keto esters (1a–n ).
  • Benzylation : β-Keto esters undergo benzylation with substituted benzyl bromides (3a–v ) under reflux conditions, yielding benzylated intermediates (4aa–na , 4bb–bq , 4eq–ev ) with yields ranging from 8% to 97%.
  • Cyclization : Benzylated intermediates react with 3,5-diaminotriazole (5c ) in 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) under microwave irradiation (200°C), forming triazolopyrimidinones (6–43 ) with yields of 4–83%.
Table 1: Key Reaction Parameters for Three-Step Synthesis
Step Reagents/Conditions Yield Range Key Intermediates
1 Ethyl acetoacetate + R-X (X = Br, I) 65–89% 1a–n
2 Benzyl bromides (3a–v ) + β-keto esters, reflux 8–97% 4aa–ev
3 BMIM-PF6, microwave (200°C) 4–83% 6–43

Alternative Pathway via Thioxopyrimidinone Intermediates

A patent by Kim et al. outlines an alternative route starting from 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one:

  • Methylthio Derivative Formation : Reaction with dimethyl sulfate in aqueous KOH introduces a methylthio group.
  • Nitroso Group Introduction : Treatment with sodium nitrite in acetic acid forms nitroso intermediates, reduced to amino derivatives using ammonium sulfide.
  • Cyclization : Aminated intermediates undergo cyclization with 3,5-diaminotriazole under acidic conditions to yield triazolopyrimidinones.

Stepwise Analysis of Target Compound Synthesis

Benzylation of β-Keto Esters

The 2-chlorobenzyl group is introduced via benzylation of ethyl 3-oxobutanoate (1a ) with 2-chlorobenzyl bromide (3v ) in refluxing ethanol. This step is critical for regioselectivity, as ortho-substituted benzyl bromides exhibit steric hindrance, reducing yields compared to para-substituted analogs.

Table 2: Benzylation Efficiency with Substituted Benzyl Bromides
Benzyl Bromide Substituent Position Yield (%)
2-Chlorobenzyl Ortho 34
4-Chlorobenzyl Para 68
4-Bromobenzyl Para 72

Cyclization Optimization

Cyclization of the benzylated β-keto ester (4ev ) with 3,5-diaminotriazole (5c ) in BMIM-PF6 under microwave irradiation achieves higher yields (41%) compared to conventional heating (23%). The ionic liquid facilitates polar interactions, accelerating ring closure.

Final Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the target compound. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water 70:30).

Comparative Evaluation of Methodologies

Yield and Scalability

  • Three-Step Synthesis : Yields for the target compound range from 34% (benzylation) to 41% (cyclization), with an overall yield of ~14%.
  • Thioxopyrimidinone Route : Yields are marginally lower (12% overall) due to additional reduction and protection steps.

Reaction Conditions

  • Microwave-assisted cyclization reduces reaction time from 24 h to 20 min compared to conventional methods.
  • BMIM-PF6 enhances reaction efficiency but complicates solvent recovery, raising environmental concerns.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Peaks at 1643 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), and 3281 cm⁻¹ (N-H).
  • ¹H NMR (DMSO-d₆) : δ 7.85–7.40 (m, 8H, aromatic), 5.21 (s, 2H, CH₂), 3.45 (s, 1H, NH).
  • MS (ESI) : m/z 416.7 [M+H]⁺, consistent with molecular formula C₁₇H₁₁BrClN₅O.

Purity and Stability

HPLC analysis confirms stability under ambient conditions for 6 months, with degradation <2%.

Challenges and Optimization Strategies

Low Yields in Benzylation

Ortho-substituted benzyl bromides exhibit reduced reactivity due to steric effects. Switching to ultrasound-assisted benzylation improves yields to 48% by enhancing mass transfer.

Byproduct Formation

Competing side reactions during cyclization generate triazole regioisomers. Employing high-pressure liquid chromatography (HPLC) with a chiral stationary phase resolves this issue.

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with cyclization of precursors like hydrazine derivatives and substituted benzyl halides. Critical steps include:

  • Cyclization : Formation of the triazolopyrimidine core under acidic or basic conditions, often requiring controlled temperatures (60–100°C) .
  • Coupling Reactions : Introducing substituents (e.g., 4-bromophenyl and 2-chlorobenzyl groups) via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/DMF) is essential to achieve >95% purity . Yield optimization requires precise control of pH, catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), and solvent polarity .

Q. Which spectroscopic and crystallographic methods are most effective for structural validation?

  • NMR Spectroscopy : ¹H/¹³C NMR confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₂BrClN₅O: 458.98) .
  • X-Ray Crystallography : Resolves stereochemistry and crystal packing (e.g., torsion angles between triazole and pyrimidine rings) .

Q. How is preliminary biological activity evaluated for this compound?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC₅₀ values <10 μM indicate potency) .
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with comparison to controls like doxorubicin .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in triazolopyrimidine core formation?

  • Catalyst Screening : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for improved cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and increases yield by 20–30% .
  • Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to minimize side reactions .

Q. What structure-activity relationship (SAR) insights exist for substituents on biological activity?

  • Bromophenyl vs. Fluorophenyl : Bromine’s electron-withdrawing nature enhances enzyme binding (ΔIC₅₀ = 2.5 μM vs. 5.1 μM for fluorophenyl analogs) .
  • Chlorobenzyl Position : 2-Chloro substitution improves membrane permeability (logP = 3.8) compared to para-substituted analogs (logP = 3.2) .
  • Computational Modeling : Docking studies (AutoDock Vina) show hydrophobic interactions between the triazole ring and kinase active sites .

Q. How can stability and solubility challenges be addressed for in vivo studies?

  • Salt Formation : Hydrochloride salts improve aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
  • Co-Solvent Systems : Use PEG-400/water (1:1) for intravenous formulations .
  • Degradation Studies : Monitor pH-dependent hydrolysis (t₁/₂ = 48 hrs at pH 7.4 vs. 12 hrs at pH 2.0) via HPLC .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Validate cell lines (e.g., use ATCC-certified HeLa cells) and normalize enzyme concentrations .
  • Purity Reassessment : Confirm compound integrity via HPLC (>99%) to rule out degradation products .
  • Meta-Analysis : Compare datasets using tools like GraphPad Prism to identify outliers or protocol variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.